N-Phenyl-N'-(2-pyridinyl)urea

Catalog No.
S1930106
CAS No.
2327-17-5
M.F
C12H11N3O
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyl-N'-(2-pyridinyl)urea

CAS Number

2327-17-5

Product Name

N-Phenyl-N'-(2-pyridinyl)urea

IUPAC Name

1-phenyl-3-pyridin-2-ylurea

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16)

InChI Key

FDMIXRXCYIIUDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2

N-Phenyl-N'-(2-pyridinyl)urea is a chemical compound with the molecular formula C12H11N3O\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O} and a molecular weight of approximately 213.23 g/mol. This compound is characterized by its urea functional group, which is bonded to both a phenyl and a pyridinyl moiety. It is often utilized in research due to its potential biological activities and interactions with various biochemical pathways. The compound has been submitted for evaluation by the National Cancer Institute, indicating its relevance in cancer research and drug development .

Currently, there is no documented information regarding a specific mechanism of action for N-Phenyl-N'-(2-pyridinyl)urea.

Future Research Directions

  • Synthesis and characterization of N-Phenyl-N'-(2-pyridinyl)urea to obtain its physical and chemical properties.
  • Investigation of potential biological activities, such as antimicrobial or enzyme inhibitory properties.
  • Exploration of its application in material science, for example, as a component in supramolecular assemblies.

The synthesis of N-Phenyl-N'-(2-pyridinyl)urea typically involves the formation of reactive isocyanate intermediates, which can lead to various chemical transformations. One common reaction pathway includes the condensation of an amine with an isocyanate, resulting in the formation of urea derivatives. The reactivity of the urea group allows for further modifications, making it a versatile scaffold in organic synthesis .

N-Phenyl-N'-(2-pyridinyl)urea exhibits significant biological activity, particularly as an inhibitor of key signaling pathways involved in cancer progression. Notably, it interacts with Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Glycogen Synthase Kinase-3 Beta (GSK-3β), and Adenosine A2B and A3 receptors. By inhibiting these targets, the compound may disrupt cellular processes such as proliferation, migration, and angiogenesis, which are critical in tumor growth and metastasis .

Mechanism of Action

The compound's mechanism involves modulating various biochemical pathways. For instance, by inhibiting FGFRs, it may interfere with downstream signaling cascades that promote tumor cell survival and growth. Additionally, its role as a negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5) suggests potential applications in neurological disorders.

The synthesis of N-Phenyl-N'-(2-pyridinyl)urea can be achieved through several methods:

  • Transamidation: This method involves reacting urea with 2-aminopyridine under specific conditions to yield the target compound .
  • Condensation Reactions: The reaction of phenyl isocyanate with 2-aminopyridine can also be employed to synthesize N-Phenyl-N'-(2-pyridinyl)urea efficiently.
  • Multistep Synthesis: In some cases, multistep synthetic routes involving intermediate compounds may be used to achieve higher yields or specific derivatives.

These methods highlight the versatility of N-Phenyl-N'-(2-pyridinyl)urea as a synthetic target in organic chemistry .

N-Phenyl-N'-(2-pyridinyl)urea has several applications in scientific research:

  • Cancer Research: Due to its inhibitory effects on FGFRs and other targets involved in cancer biology, it serves as a potential lead compound for developing anticancer therapies.
  • Pharmacological Studies: Its interaction with various receptors makes it valuable in studying receptor signaling mechanisms and drug design.
  • Material Science: The unique properties of this compound may also find applications in developing novel materials or coatings .

Research indicates that N-Phenyl-N'-(2-pyridinyl)urea interacts with multiple biological targets, which can influence its pharmacological profile:

  • Cellular Signaling Pathways: It affects pathways related to cell proliferation and apoptosis.
  • Enzyme Modulation: The compound has been shown to interact with enzymes that play crucial roles in metabolic processes.

These interactions underscore its potential utility in therapeutic contexts, particularly concerning diseases characterized by dysregulated signaling .

Several compounds share structural similarities with N-Phenyl-N'-(2-pyridinyl)urea. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)ureaC14H14ClN3OContains a chlorine substituent; may exhibit different biological activities due to structural variations.
N,N'-Bis(3-pyridyl)ureaC12H12N4OFeatures two pyridine rings; known for strong hydrogen bonding capabilities in crystal structures .
N-(4-methylphenyl)-N'-(pyridin-2-yl)ureaC13H12N2OSimilar urea structure; variations in phenyl substitution can lead to different pharmacological profiles .

Uniqueness

N-Phenyl-N'-(2-pyridinyl)urea is unique due to its specific combination of phenyl and pyridinyl groups, which contribute to its distinct biological activity profile. Its ability to inhibit multiple targets involved in cancer progression sets it apart from other similar compounds that may only target one pathway or receptor type .

Molecular Structure and IUPAC Nomenclature

The compound’s structure consists of a central urea moiety (NHC(=O)NH) with a phenyl group attached to one nitrogen and a 2-pyridinyl group to the other. The 2-pyridinyl substituent introduces aromaticity and nitrogen-containing heterocyclic functionality, enabling hydrogen bonding through the urea’s NH groups and the pyridine’s lone electron pair.

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃O
Molecular Weight213.24 g/mol
CAS Number2327-17-5
SMILES NotationC1=CC=C(C=C1)N(C2=CC=NC=C2)C(=O)N
InChIKeyNAKLGXQLSMLSOD-UHFFFAOYSA-N

Synonyms and Isomerism

Common synonyms include 1-phenyl-3-(pyridin-2-yl)urea and N-(2-pyridinyl)-N'-phenylurea. The compound exists in a single stereoisomeric form due to the absence of stereogenic centers, though tautomerization between enol and keto forms may occur under specific conditions.

Historical Context in Heterocyclic Urea Research

Origins in Urea Synthesis

The Wöhler synthesis (1828), which demonstrated the inorganic-to-organic conversion of ammonium cyanate to urea, laid the foundation for urea derivatives. While N-Phenyl-N'-(2-pyridinyl)urea is a modern derivative, its development aligns with broader trends in heterocyclic urea chemistry, particularly in the 20th century.

Evolution of Urea-Based Medicinal Chemistry

Early urea derivatives like suramin (1924) introduced the concept of urea as a pharmacophore, enabling interactions with biological targets via hydrogen bonding. The inclusion of heterocyclic groups, such as pyridine, expanded urea’s utility in drug design by enhancing solubility and target affinity. N-Phenyl-N'-(2-pyridinyl)urea reflects this trend, combining aromatic substituents for hydrogen bonding and π-π stacking.

Academic Significance in Modern Organic Chemistry

Role in Supramolecular Chemistry

The compound’s hydrogen-bonding motifs enable self-assembly into supramolecular architectures. For example, ureido-pyridine systems form “urea pyridyl synthon II” interactions, where the urea’s NH groups hydrogen-bond to the pyridine’s nitrogen. These interactions drive the formation of gels, polymers, and ordered crystalline networks.

ApplicationMechanismExample
Supramolecular GelsHydrogen bonding + π-π interactionsAntibacterial gels against MRSA
CatalysisMetal coordination via pyridine nitrogenMetal-organic frameworks
SensorsAnion recognition via H-bond donors/acceptorsFluorescent anion probes

Synthetic and Structural Insights

Synthesis typically involves reacting phenyl isocyanate with 2-aminopyridine, followed by purification via recrystallization. The compound’s planar structure, confirmed by X-ray crystallography, facilitates intermolecular interactions critical for supramolecular applications.

Emerging Research Directions

Recent studies emphasize the compound’s potential in:

  • Biomedical Materials: Self-healing hydrogels for drug delivery.
  • Catalysis: Metal-urea complexes for asymmetric synthesis.
  • Sensors: Fluorescent probes for anions like phosphate or chloride.

Isocyanate-Mediated Condensation Approaches

Isocyanate-mediated condensation represents the most widely employed and reliable approach for synthesizing N-Phenyl-N'-(2-pyridinyl)urea derivatives [1] [2]. These methodologies leverage the highly electrophilic nature of isocyanates to facilitate efficient urea bond formation under mild to moderate reaction conditions.

The triphosgene-triethylamine system has emerged as a particularly effective protocol for urea synthesis [3] [4]. This method involves the initial generation of phenyl isocyanate from aniline and triphosgene, followed by nucleophilic attack from 2-aminopyridine to yield the target compound. Typical reaction conditions employ dichloromethane as solvent at room temperature to reflux for 1-3 hours, consistently delivering yields ranging from 89-97% [3]. The major advantage of this approach lies in its high functional group tolerance and the ability to control the sequential addition of nucleophiles, thereby minimizing the formation of symmetrical urea byproducts.

Selenium-catalyzed carbonylation has gained attention as a green chemistry approach for urea synthesis [7] [8]. This method employs carbon monoxide and oxygen in the presence of catalytic selenium (5 mol%) to mediate the coupling of aromatic amines with aminopyridines. Under ambient conditions (20°C, atmospheric pressure), this protocol achieves remarkable yields of 74-98% while avoiding the use of toxic phosgene derivatives. The selenium catalyst demonstrates excellent recyclability and turnover numbers exceeding 1400% based on catalyst loading [8].

The Curtius rearrangement using diphenylphosphoryl azide represents another phosgene-free alternative [9] [10]. This methodology involves the formation of acyl azides from carboxylic acid precursors, followed by thermal rearrangement to generate isocyanate intermediates that are subsequently trapped by aminopyridines. While yields are generally moderate (60-80%), this approach provides access to structurally diverse urea derivatives from readily available carboxylic acid starting materials.

MethodYield (%)Reaction ConditionsAdvantagesReference
Triphosgene/Triethylamine89-97DCM, RT-reflux, 1-3hHigh yields, mild conditions [3] [4]
Phenyl Isocyanate70-85THF/DMF, RT-60°CSimple one-step reaction [11]
Diphenylphosphoryl Azide (Curtius)60-80Toluene, 80-110°CPhosgene-free approach [9] [10]
Selenium-Catalyzed Carbonylation74-98CO/O₂, 20°C, 5 mol% SeGreen chemistry approach [7] [8]
Direct Amine-Isocyanate Addition85-95Solvent-free or organic solventStraightforward methodology [6]

Transamidation Strategies for Unsymmetrical Ureas

Transamidation approaches offer powerful alternatives for accessing unsymmetrical urea derivatives, particularly when traditional isocyanate-based methods prove challenging or impractical [2] [12]. These strategies typically involve the formation of activated carbamate intermediates that undergo subsequent aminolysis to generate the desired urea products.

Isopropenyl carbamate methodology has demonstrated exceptional utility for unsymmetrical urea synthesis [2]. This approach leverages the irreversible nature of isopropenyl group departure to drive the transamidation reaction to completion. The protocol involves the initial formation of N-phenyl isopropenyl carbamate, followed by treatment with 2-aminopyridine in organic solvents at temperatures of 60-80°C for 2-6 hours. This methodology consistently delivers yields of 85-95% with high selectivity for the unsymmetrical product, making it particularly valuable for pharmaceutical library synthesis applications [2].

Phenyl carbamate intermediates provide another well-established transamidation pathway [6] [13]. While these systems exhibit greater propensity for reversibility compared to isopropenyl analogues, they remain synthetically useful when employed under appropriate conditions. Typical reaction protocols require elevated temperatures (80-120°C) and extended reaction times (4-12 hours) to achieve moderate yields of 65-80%. The primary limitation of this approach stems from competing symmetrical urea formation arising from the reversible nature of the carbamate-amine exchange process.

Direct urea-amine transamidation represents an environmentally benign approach that avoids the use of toxic isocyanate derivatives [14]. This methodology employs urea as a carbonyl source in aqueous media at temperatures of 80-90°C for 6-24 hours. While requiring elevated temperatures and extended reaction times, this approach achieves yields of 60-95% with minimal environmental impact. The mechanism proceeds through in situ isocyanic acid formation via urea decomposition, followed by nucleophilic capture by the amine substrate [14].

Carbonyldiimidazole-mediated coupling provides a mild alternative that avoids phosgene-related reagents [6]. This protocol involves the sequential treatment of one amine with carbonyldiimidazole to form an activated carbamate intermediate, followed by addition of the second amine component. Reaction conditions typically employ temperatures of 20-60°C for 2-8 hours, delivering yields of 75-90% with high selectivity for unsymmetrical products.

MethodYield (%)Temperature (°C)Reaction Time (h)SelectivityReference
Isopropenyl Carbamates85-9560-802-6High [2] [12]
Phenyl Carbamates65-8080-1204-12Moderate [6] [13]
Urea-Amine Transamidation60-9580-906-24High [14]
Carbamoyl Chloride Intermediates70-880-251-4High [4] [15]
CDI-Mediated Coupling75-9020-602-8High [6]

Hofmann Rearrangement Applications

The Hofmann rearrangement provides a versatile approach for accessing N-Phenyl-N'-(2-pyridinyl)urea through the conversion of appropriate carboxamide precursors [9] [16]. This methodology involves the oxidative rearrangement of primary amides to generate reactive isocyanate intermediates that can be trapped in situ by aminopyridine nucleophiles.

Phenyliodine diacetate has emerged as the most widely employed oxidant for Hofmann rearrangement applications in urea synthesis [16] [10]. The protocol typically involves treating primary carboxamides with phenyliodine diacetate in methanol at temperatures ranging from 0°C to room temperature. Under these mild conditions, yields of 73-99% can be achieved for primary urea formation. The mechanism proceeds through N-iodination of the amide nitrogen, followed by base-induced rearrangement to generate the isocyanate intermediate, which undergoes immediate trapping by methanol or added amine nucleophiles [16].

N-Bromosuccinimide-potassium hydroxide systems provide an alternative oxidative protocol for Hofmann rearrangement [9]. This approach typically requires elevated temperatures (50-80°C) and delivers moderate yields of 65-85% for N-aryl urea formation. While less mild than the phenyliodine diacetate protocol, this methodology offers the advantage of employing readily available and cost-effective reagents.

Pyridyl carboxamides present unique challenges in Hofmann rearrangement applications due to the electron-deficient nature of the pyridine ring [17]. When 2-pyridinecarboxamide is subjected to phenyliodine diacetate-mediated rearrangement in trifluoroethanol, yields of 40-78% can be achieved for N-pyridyl urea formation. The use of trifluoroethanol as solvent proves critical for enhancing the electrophilicity of the hypervalent iodine species and facilitating the rearrangement of electron-poor substrates [17].

Recent developments have introduced oxone-halide systems as environmentally friendly alternatives for Hofmann rearrangement [10]. These protocols employ potassium peroxymonosulfate in combination with halide salts to generate N-halo amide intermediates under aqueous conditions. This approach delivers yields of 70-90% while producing only inorganic potassium sulfate as a byproduct, representing a significant improvement in environmental compatibility compared to traditional methods [10].

The Hofmann rearrangement has found particular utility in the synthesis of isotopically labeled urea derivatives for biological studies [9]. The use of carbon-13 or nitrogen-15 labeled starting materials allows for the preparation of specifically labeled products that can be employed in metabolic studies and mechanistic investigations.

Substrate TypeOxidantYield (%)ConditionsProduct TypeReference
Primary CarboxamidesPhI(OAc)₂73-99MeOH, 0°C-RTPrimary ureas [16] [10]
Aromatic AmidesNBS/KOH65-85Base, 50-80°CN-aryl ureas [9]
Pyridyl CarboxamidesPhI(OAc)₂40-78TFE, RTN-pyridyl ureas [17]
Heterocyclic AmidesPIDA50-80MeOH, RTHeterocyclic ureas [16]
Substituted BenzamidesOxone/Halide70-90H₂O, RTSubstituted ureas [10]

Metal-Free One-Pot Synthesis Protocols

Metal-free methodologies have gained considerable attention in recent years due to their environmental advantages and reduced toxicity profiles [18] [19]. These approaches typically employ readily available organic reagents and avoid the need for transition metal catalysts, making them particularly attractive for industrial applications.

The metal-free ammonolysis protocol represents a highly efficient approach for unsymmetrical urea synthesis [18]. This methodology involves the reaction of phenyl chloroformate with 2-aminopyridine in the presence of base, followed by in situ treatment with aniline to generate the target urea. The reaction proceeds through formation of an activated carbamate intermediate that undergoes rapid aminolysis. Under optimized conditions employing triethylamine as base in tetrahydrofuran at room temperature for 2-4 hours, yields of 85-98% can be achieved with excellent scalability [18].

Microwave-assisted synthesis protocols provide rapid access to urea derivatives under solvent-free conditions [19]. The methodology involves the sequential treatment of aniline with ethyl chloroformate under microwave irradiation, followed by addition of methyl anthranilate or related amino esters. Reaction times are dramatically reduced to 15-25 minutes with yields ranging from 82-95%. The absence of solvent requirements and reduced reaction times make this approach particularly attractive for library synthesis applications [19].

Column-free approaches have been developed to eliminate the need for chromatographic purification [18]. These protocols employ optimized stoichiometries and reaction conditions that minimize byproduct formation, allowing for isolation of pure products through simple filtration or recrystallization. Yields of 90-99% can be achieved with reaction times of 1-3 hours, making these methods highly practical for scale-up applications.

Water-mediated protocols represent the most environmentally benign approaches for urea synthesis [20] [21]. These methodologies employ isocyanates and amines under "on-water" conditions, where the physical properties of water enhance reaction rates and selectivity. The protocol achieves yields of 78-92% over 4-8 hours while avoiding organic solvents entirely. The products can be isolated through simple filtration, and the aqueous phase can be recycled for subsequent reactions [20].

Flow chemistry methods provide continuous synthesis capabilities with excellent process control [4]. These approaches employ packed bed reactors or tube reactors to achieve precise temperature and residence time control. While yields are typically moderate (70-85%), the continuous nature of the process allows for high throughput production with minimal waste generation. The methodology is particularly well-suited for industrial implementation where consistent product quality and high volumetric productivity are required [4].

ProtocolCatalyst/ConditionsYield (%)Reaction TimeScalabilityReference
Metal-Free AmmonolysisPhenyl chloroformate/base85-982-4hExcellent [18]
Microwave-Assisted SynthesisEthyl chloroformate/MW82-9515-25 minGood [19]
Column-Free ApproachBase catalysis90-991-3hExcellent [18]
Water-Mediated ProtocolOn-water conditions78-924-8hGood [20] [21]
Flow Chemistry MethodContinuous flow70-85ContinuousExcellent [4]

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of N-Phenyl-N'-(2-pyridinyl)urea requires careful consideration of multiple factors including safety, environmental impact, economic viability, and regulatory compliance [22] [23]. Industrial-scale synthesis presents unique challenges that must be addressed through systematic process optimization and risk assessment.

Raw material cost represents a critical factor in industrial viability [22] [23]. Traditional phosgene-based approaches, while chemically efficient, incur significant costs related to specialized handling equipment, safety protocols, and waste disposal requirements. The high toxicity of phosgene necessitates extensive safety measures including specialized ventilation systems, emergency response protocols, and worker training programs. Alternative approaches employing triphosgene or carbonyldiimidazole offer improved safety profiles but typically involve higher reagent costs per mole of product [22].

Energy requirements constitute another major consideration for industrial implementation [24] [25]. Many urea synthesis protocols require elevated temperatures, extended reaction times, or energy-intensive purification procedures. The selenium-catalyzed carbonylation approach operates under ambient conditions, potentially offering significant energy savings for large-scale applications [8]. However, the requirement for carbon monoxide handling and the need for specialized gas-handling equipment must be factored into the overall energy and capital cost analysis [24].

Environmental impact assessment is increasingly critical for industrial chemical processes [26] [23]. Traditional methods often generate toxic waste streams containing chlorinated solvents, heavy metals, or halogenated byproducts that require specialized disposal procedures. Green chemistry approaches such as water-mediated synthesis or metal-free protocols significantly reduce environmental burden but may sacrifice some degree of synthetic efficiency [23]. Regulatory frameworks such as REACH in Europe increasingly favor processes with reduced environmental impact, potentially making green alternatives more attractive despite higher initial costs [26].

Process safety considerations are paramount for industrial implementation [24] [22]. The use of phosgene, isocyanates, or other highly toxic reagents requires extensive safety protocols including specialized containment systems, emergency response procedures, and worker protection measures. Alternative approaches that avoid these hazardous materials offer significant advantages in terms of regulatory approval, insurance costs, and operational complexity [22].

Product quality requirements for industrial applications often exceed those acceptable for research purposes [27] [25]. Industrial processes must consistently deliver products meeting strict purity specifications, often requiring 99% or higher purity levels. This necessitates robust analytical protocols, process monitoring systems, and quality control procedures that add complexity and cost to the overall manufacturing process [25].

Scale-up challenges frequently emerge when transitioning from laboratory to industrial production [22] [28]. Heat transfer limitations, mixing efficiency, and mass transfer considerations can significantly impact reaction outcomes at large scale. Many protocols that perform well at milligram to gram scale encounter difficulties when scaled to kilogram or metric ton quantities. Systematic scale-up studies and pilot plant evaluation are typically required to identify and address these challenges [28].

Waste management considerations become increasingly important at industrial scale [23]. Large-scale production generates proportionally larger waste streams that must be handled in compliance with environmental regulations. Processes that minimize waste generation or enable waste stream recycling offer significant advantages for industrial implementation. The development of closed-loop processes and waste minimization strategies represents a critical aspect of industrial process design [23].

Economic viability ultimately determines the commercial success of any industrial synthesis process [27] [24]. While traditional methods may offer lower raw material costs, the total cost of ownership including capital equipment, safety measures, environmental compliance, and waste disposal often favors more modern approaches. Comprehensive economic analysis considering all aspects of the production process is essential for informed decision-making [24].

ConsiderationTraditional MethodsGreen AlternativesOptimization PriorityReference
Raw Material CostHigh (phosgene-based)ModerateHigh [22] [23]
Energy RequirementsModerate to HighLowerMedium [24] [25]
Environmental ImpactSignificant concernsReduced impactVery High [26] [23]
Process SafetyMajor safety risksImproved safetyCritical [24] [22]
Product QualityGoodComparableHigh [27] [25]
Scale-up ChallengesComplexModerateHigh [22] [28]
Waste ManagementToxic waste streamsMinimal wasteHigh [23]
Economic ViabilityCost-effective at scaleCompetitive potentialCritical [27] [24]

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2327-17-5

Wikipedia

N-Phenyl-N'-(2-pyridinyl)urea

Dates

Last modified: 08-16-2023

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